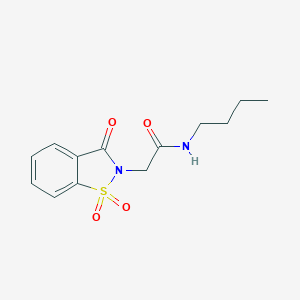![molecular formula C15H12NO3S+ B277676 3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium](/img/structure/B277676.png)
3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium, also known as Thioflavin T, is a fluorescent dye that is widely used in scientific research. It was first introduced in the 1950s and has since been used in a variety of applications, including in the study of protein aggregation and amyloidosis.
作用机制
3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium T is a benzothiazolium salt that binds to the β-sheet structure of amyloid fibrils. It is thought to interact with the amyloid fibrils through electrostatic and hydrophobic interactions, resulting in a conformational change that leads to fluorescence. The fluorescence of 3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium T is enhanced upon binding to amyloid fibrils, making it a useful tool for detecting and quantifying amyloid deposits.
Biochemical and Physiological Effects:
3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium T is generally considered to be non-toxic and does not have any known biochemical or physiological effects. However, it should be noted that 3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium T is a fluorescent dye and may interfere with certain assays or experiments if used inappropriately.
实验室实验的优点和局限性
One of the main advantages of 3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium T is its sensitivity and specificity for amyloid fibrils. It is a widely used tool in the study of protein aggregation and amyloidosis and has been used in a variety of applications. However, 3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium T has some limitations. For example, it is not effective in detecting all types of amyloid fibrils and may not bind to certain conformations of amyloid fibrils. Additionally, 3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium T is a fluorescent dye and may interfere with certain assays or experiments if used inappropriately.
未来方向
There are several future directions for the use of 3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium T in scientific research. One area of interest is the development of new fluorescent dyes that are more specific and sensitive for amyloid fibrils. Another area of interest is the use of 3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium T in the development of new therapies for amyloid-related diseases. Finally, there is interest in the use of 3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium T in the development of new diagnostic tools for amyloid-related diseases.
合成方法
3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium T can be synthesized using a variety of methods. One common method involves the reaction of 2-hydroxybenzaldehyde with 2-nitrobenzaldehyde, followed by reduction of the nitro group to an amine. This amine is then reacted with 2-bromoacetophenone to yield the final product. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium T is primarily used in the study of protein aggregation and amyloidosis. It is commonly used to detect and quantify amyloid fibrils, which are associated with a variety of diseases, including Alzheimer's disease, Parkinson's disease, and type II diabetes. 3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium T is also used in the study of protein misfolding and aggregation in vitro, as well as in vivo imaging of amyloid deposits in animal models.
属性
分子式 |
C15H12NO3S+ |
|---|---|
分子量 |
286.3 g/mol |
IUPAC 名称 |
2-(1,3-benzothiazol-3-ium-3-yl)-1-(3,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C15H11NO3S/c17-12-6-5-10(7-13(12)18)14(19)8-16-9-20-15-4-2-1-3-11(15)16/h1-7,9H,8H2,(H-,17,18,19)/p+1 |
InChI 键 |
GQUHOIACQXLOJP-UHFFFAOYSA-O |
SMILES |
C1=CC=C2C(=C1)[N+](=CS2)CC(=O)C3=CC(=C(C=C3)O)O |
规范 SMILES |
C1=CC=C2C(=C1)[N+](=CS2)CC(=O)C3=CC(=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B277597.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-benzyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277599.png)
![5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277601.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277602.png)
![3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277606.png)
![5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277608.png)
![3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277609.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277612.png)
![1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277615.png)
![5-bromo-1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277616.png)
![3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277617.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277618.png)
![1-benzyl-5-chloro-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277619.png)